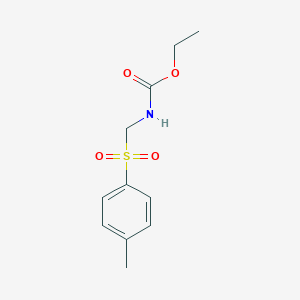

Ethyl (tosylmethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

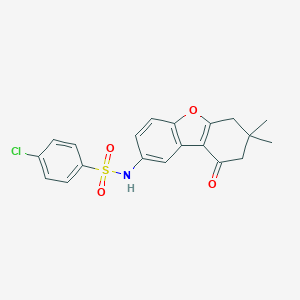

Ethyl (tosylmethyl)carbamate is a molecule that contains a total of 32 bonds. There are 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone . It is a process contaminant that is sometimes found in fermented foods and alcoholic beverages .

Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . A new molecularly imprinted polymer (MIP), which exhibits specific recognition of ethyl carbamate (EC), has been synthesized and studied. In this process, EC was the template molecule and β-cyclodextrin derivatives were employed as functional monomers in the molecular imprinting technique (MIT) .Molecular Structure Analysis

The Ethyl (tosylmethyl)carbamate molecule contains a total of 32 atom(s). There are 15 Hydrogen atom(s), 11 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Sulfur atom(s). A chemical formula of Ethyl (tosylmethyl)carbamate can therefore be written as: C11H15NO4S .Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis

The chemical formula for ethyl carbamate is C3H7NO2, and its molecular weight is 89.09 g/mol. Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water .Applications De Recherche Scientifique

Base-Catalysed Reactions

One significant application of ethyl (tosylmethyl)carbamate is in base-catalysed elimination-addition reactions. Research by Olijnsma, Engberts, and Strating (2010) explored these reactions with ethyl N-(tosylmethyl)- or ethyl N-(α-tosylbenzyl)-carbamates and -thiocarbamates, using secondary aliphatic amines, thiophenol, methanol, or the carbamate itself as nucleophiles. This study highlights the compound's utility in synthesizing various chemical structures, showcasing its versatility in organic synthesis (Olijnsma, Engberts, & Strating, 2010).

Analytical Chemistry and Detection

Ethyl (tosylmethyl)carbamate plays a critical role in the analytical chemistry field, especially in the detection and quantification of ethyl carbamate in alcoholic beverages. A study by Yang et al. (2013) introduced a novel approach for the quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering (SERS). This method uses silver-coated gold nanoparticle colloids as SERS amplifiers, providing a highly sensitive technique for ethyl carbamate detection (Yang, Zhou, Ying, Niessner, & Haisch, 2013).

Progress in Prevention of Accumulation

Furthermore, ethyl (tosylmethyl)carbamate's derivatives and related compounds are under investigation for minimizing the accumulation of ethyl carbamate in alcoholic beverages. Zhao et al. (2013) reviewed various methods incorporating physical, chemical, enzymatic, and metabolic engineering technologies aimed at reducing ethyl carbamate levels. This work reflects the ongoing efforts to address the toxicological concerns associated with ethyl carbamate in the food and beverage industry (Zhao, Du, Zou, Fu, Zhou, & Chen, 2013).

Ethyl Carbamate in Fermented Beverages

The presence of ethyl carbamate in fermented beverages and its potential health risks have prompted extensive research into its formation mechanisms and mitigation strategies. Jiao, Dong, and Chen (2014) provided a comprehensive review on ethyl carbamate's genotoxicity, analytical methods, formation pathways, and removal strategies in various beverages. This review also discusses the metabolic mechanism of ethyl carbamate precursors, highlighting the importance of understanding these pathways for effective mitigation (Jiao, Dong, & Chen, 2014).

Mécanisme D'action

Target of Action

Ethyl (tosylmethyl)carbamate, also known as Ethyl carbamate, is an organic compound that has been identified in fermented foods and alcoholic beverages It’s known that the liver is one of the target organs of ethyl carbamate .

Mode of Action

It has been found that ethyl carbamate can trigger ferroptosis in liver cells by inhibiting glutathione (gsh) synthesis and suppressing nuclear factor erythroid 2-related factor 2 (nrf2) activation . Ferroptosis is a type of programmed cell death that is iron-dependent and characterized by the accumulation of lipid peroxides.

Biochemical Pathways

Ethyl (tosylmethyl)carbamate is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . In the case of Ethyl carbamate toxicity, it has been found that it triggers Glutathione depletion, which depends on suppressed Glutathione synthesis via inhibition of SLC7A11 and GCLC expressions .

Pharmacokinetics

It’s known that ethyl carbamate is a naturally occurring component in many types of fermented foods and drinks .

Result of Action

The molecular and cellular effects of Ethyl (tosylmethyl)carbamate’s action include triggering ferroptosis in liver cells, causing decreased cell viability, Glutathione, GPX4 and Ferritin levels, as well as increased iron and Malondialdehyde (MDA) contents . It has also been found to cause liver dysfunction and inflammation, accompanied by oxidative stress, ferroptosis, and downregulated Nrf2 signaling .

Action Environment

The formation of Ethyl (tosylmethyl)carbamate is influenced by environmental factors such as temperature and duration of storage . The chemical reaction between urea and ethanol, which leads to the formation of Ethyl carbamate, is exponentially accelerated at elevated temperatures . Therefore, the action, efficacy, and stability of Ethyl (tosylmethyl)carbamate can be influenced by these environmental factors.

Safety and Hazards

Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages. Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . Ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health .

Orientations Futures

Various preventing methods are developed and used in some cases at the industrial scale to lower ethyl carbamate levels in food. Two types of preventing methods are described. First, adapted and optimized practices in all steps of the chain of foods’ (or beverages) production lead in general to low ethyl carbamate level. Second, the abatement of ethyl carbamate precursors can be done by adapted enzymatic, physical chemical or chemical methods according to the natures of raw materials and conditions of their production processes .

Propriétés

IUPAC Name |

ethyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-16-11(13)12-8-17(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLABMWLBRDNAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B407610.png)

![3-amino-N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407611.png)

![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(2,4,6-trichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407612.png)

![4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B407613.png)

![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407615.png)

![5-[4-(diethylamino)-2-isopropoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B407620.png)

![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B407621.png)

![4-{4-[(2-chlorobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407622.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(2,4-dimethylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B407628.png)

![Methyl 5-[isonicotinoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407630.png)